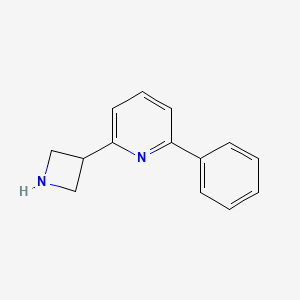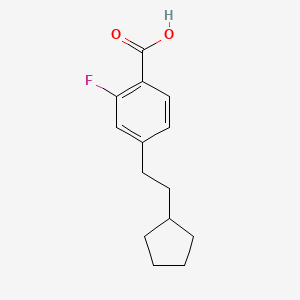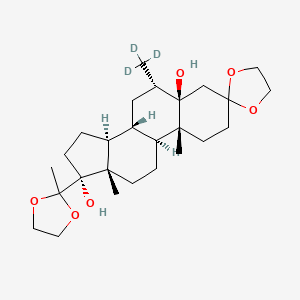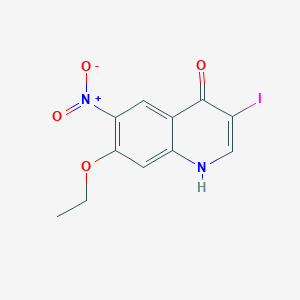
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxy-4-hydroxyquinoline followed by iodination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and green chemistry principles can also be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7-Ethoxy-4-hydroxy-3-iodo-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can facilitate the formation of covalent bonds with biological molecules, enhancing its activity .
Comparison with Similar Compounds
7-Ethoxy-4-hydroxy-6-nitroquinoline: Lacks the iodine atom, which may reduce its reactivity.
4-Hydroxy-6-nitroquinoline: Lacks both the ethoxy and iodine groups, making it less versatile in chemical reactions.
7-Ethoxy-4-hydroxy-3-chloro-6-nitroquinoline: Similar structure but with chlorine instead of iodine, which can affect its reactivity and biological activity.
Uniqueness: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of ethoxy, hydroxy, nitro, and iodine groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9IN2O4 |
|---|---|
Molecular Weight |
360.10 g/mol |
IUPAC Name |
7-ethoxy-3-iodo-6-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9IN2O4/c1-2-18-10-4-8-6(3-9(10)14(16)17)11(15)7(12)5-13-8/h3-5H,2H2,1H3,(H,13,15) |
InChI Key |
CYNHBATWWUEDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)NC=C(C2=O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


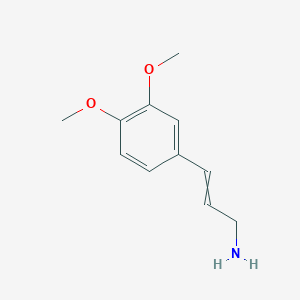
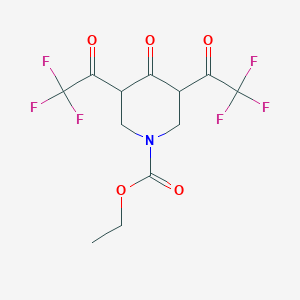
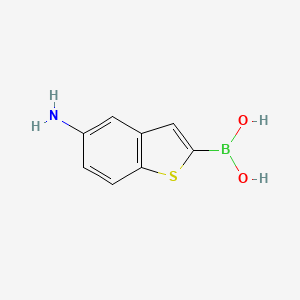

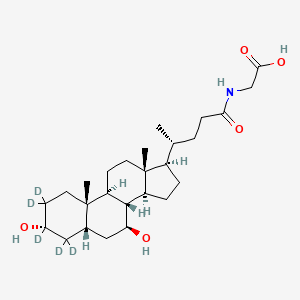
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B15338683.png)
![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)

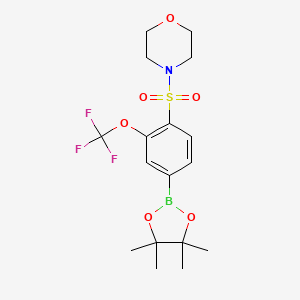
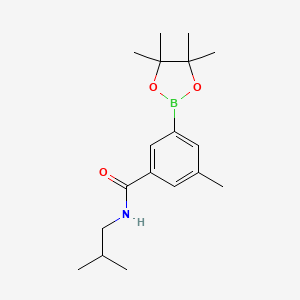
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetonitrile](/img/structure/B15338714.png)
